molecular formula C16H25N3O3S B4498096 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

Cat. No.: B4498096
M. Wt: 339.5 g/mol
InChI Key: RUNVWVUVXCUXSR-UHFFFAOYSA-N
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Description

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes a benzamide core, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Methanesulfonamide Group: This step often involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
  • 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
  • N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

Uniqueness

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

3-methyl-4-[methyl(methylsulfonyl)amino]-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-12-11-13(5-6-15(12)19(3)23(4,21)22)16(20)17-14-7-9-18(2)10-8-14/h5-6,11,14H,7-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNVWVUVXCUXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCN(CC2)C)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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